Product packaging for 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 14388-63-7)

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3103375
CAS No.: 14388-63-7
M. Wt: 134.14 g/mol
InChI Key: VBVILWHQIWQAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of thenih.govacs.orgbenthamdirect.comTriazolo[1,5-a]pyrimidine Core in Medicinal and Agrochemical Chemistry

The nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine ring is a ubiquitous structural feature in many active compounds, demonstrating a broad spectrum of biological activities. nih.gov In medicinal chemistry, this scaffold is considered a "privileged structure" due to its ability to interact with various biological targets. researchgate.net Derivatives of this core have been reported to possess a wide range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, antimalarial, and anti-Alzheimer's properties. benthamdirect.comresearchgate.net For instance, certain derivatives have been investigated as potent anticancer agents that work by inhibiting tubulin polymerization, a unique mechanism that disrupts cell division in cancer cells. acs.orgacs.org Furthermore, this scaffold has been utilized in the development of inhibitors for enzymes such as the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), presenting new avenues for antiviral therapies. nih.gov

In the realm of agrochemical chemistry, the nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine core is integral to the development of new herbicides and fungicides. nih.govepa.gov A notable example is the fungicide Ametoctradin, which belongs to this class of chemicals and acts as a quinone outside inhibitor (QoI), effectively controlling a variety of plant pathogens. researchgate.net Researchers have also designed and synthesized novel derivatives as potential herbicides to combat weed resistance associated with acetohydroxyacid synthase (AHAS) mutations. acs.org The versatility of this scaffold allows for the creation of compounds with high efficacy and specific modes of action, making it a valuable tool in modern agriculture. researchgate.net

Overview of Isomeric Triazolopyrimidine Scaffolds and their Chemical Relevance

The triazolopyrimidine nucleus can exist in several isomeric forms, with eight being theoretically possible. researchgate.netnih.gov Among these, the nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine isomer is one of the most stable and extensively studied in medicinal chemistry. researchgate.netnih.gov Other notable isomers include nih.govacs.orgbenthamdirect.comtriazolo[4,3-a]pyrimidine, nih.govacs.orgbenthamdirect.comtriazolo[1,5-c]pyrimidine, and nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine. The arrangement of the nitrogen atoms within the fused ring system dictates the electronic properties and three-dimensional shape of the molecule, which in turn influences its biological activity and chemical reactivity.

The chemical relevance of these isomers is significant, particularly the relationship between the nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine and nih.govacs.orgbenthamdirect.comtriazolo[4,3-a]pyrimidine systems. The latter can undergo a Dimroth rearrangement to form the more thermodynamically stable nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine isomer. researchgate.net This rearrangement is a key consideration in the synthesis of these compounds. The various isomers provide a platform for chemists to fine-tune the properties of the resulting molecules, allowing for the development of compounds with optimized activity and selectivity for their intended targets. The study of these different scaffolds continues to be an active area of research, with each isomer offering unique opportunities for drug discovery and development. researchgate.net

Historical Context of 2-Methyl-nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine Investigations and Analogues

The investigation of the nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine heterocyclic system has a history spanning over a century. The parent scaffold was first reported in 1909 by Bülow and Haas. nih.gov Early research focused on the fundamental synthesis and characterization of this and related heterocyclic systems. Over the decades, advancements in synthetic methodologies have allowed for the efficient preparation of a wide variety of substituted analogues.

A key development in the chemistry of these compounds was the exploration of the Dimroth rearrangement, which provided a synthetic route to the more stable nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine isomers from their nih.govacs.orgbenthamdirect.comtriazolo[4,3-a] counterparts. researchgate.net The discovery of the diverse biological activities of triazolopyrimidine derivatives in the mid-20th century spurred a significant increase in research interest. This led to the synthesis and evaluation of numerous analogues, including 2-methyl substituted derivatives, for various therapeutic and agrochemical applications. The continuous development of new synthetic strategies, such as multicomponent reactions, has further expanded the accessible chemical space of 2-methyl- nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine analogues, enabling more detailed structure-activity relationship (SAR) studies. acs.org

Scope and Academic Focus of Research on 2-Methyl-nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine

The academic focus on 2-methyl- nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine and its analogues is broad and multifaceted, primarily centered on its potential in medicinal and agrochemical applications. A significant portion of current research is dedicated to the design and synthesis of novel derivatives with improved biological activity and selectivity. benthamdirect.com This includes the introduction of various substituents at different positions of the heterocyclic core to probe their effects on the compound's properties.

In medicinal chemistry, a major research thrust is the development of potent and selective anticancer agents. mdpi.commdpi.comnih.gov Studies often involve in vitro screening against various cancer cell lines, followed by mechanistic investigations to understand their mode of action, such as the inhibition of specific enzymes or protein-protein interactions. acs.orgmdpi.com Another key area of focus is the discovery of new anti-infective agents, including antibacterial, antifungal, and antiviral compounds. researchgate.netacs.orgnih.gov The rise of drug-resistant pathogens has intensified the search for novel therapeutic agents, and the nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine scaffold continues to be a promising starting point. Furthermore, there is growing interest in exploring the potential of these compounds for treating neurodegenerative diseases and other complex disorders. researchgate.netnih.gov In agrochemistry, research is geared towards the development of next-generation herbicides and fungicides that are effective against resistant strains and have favorable environmental profiles. acs.org

Table 1: Investigated Biological Activities of the nih.govacs.orgbenthamdirect.comTriazolo[1,5-a]pyrimidine Core

Biological Activity Therapeutic/Application Area
Anticancer Medicinal Chemistry
Anti-inflammatory Medicinal Chemistry
Antibacterial Medicinal Chemistry
Antifungal Medicinal & Agrochemical Chemistry
Antiviral Medicinal Chemistry
Antimalarial Medicinal Chemistry
Herbicidal Agrochemical Chemistry
Anti-Alzheimer's Medicinal Chemistry
Tubulin Polymerization Inhibition Medicinal Chemistry (Anticancer)
HIV-1 RNase H Inhibition Medicinal Chemistry (Antiviral)
Acetohydroxyacid Synthase (AHAS) Inhibition Agrochemical Chemistry (Herbicidal)

Table 2: Common Isomeric Scaffolds of Triazolopyrimidine

Isomeric Scaffold
nih.govacs.orgbenthamdirect.comTriazolo[1,5-a]pyrimidine
nih.govacs.orgbenthamdirect.comTriazolo[4,3-a]pyrimidine
nih.govacs.orgbenthamdirect.comTriazolo[1,5-c]pyrimidine
nih.govacs.orgresearchgate.netTriazolo[1,5-a]pyrimidine

Table 3: Timeline of Key Developments in nih.govacs.orgbenthamdirect.comTriazolo[1,5-a]pyrimidine Research

Year Development
1909 First report of the nih.govacs.orgbenthamdirect.comtriazolo[1,5-a]pyrimidine scaffold by Bülow and Haas. nih.gov
Mid-20th Century Discovery of diverse biological activities, leading to increased research interest.
Late 20th - Early 21st Century Development of advanced synthetic methodologies and exploration of a wide range of therapeutic and agrochemical applications.
Present Ongoing research focused on novel derivatives for anticancer, anti-infective, and agrochemical uses, with a focus on overcoming resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B3103375 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 14388-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-8-6-7-3-2-4-10(6)9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVILWHQIWQAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 1 2 3 Triazolo 1,5 a Pyrimidine and Its Derivatives

Classical Cyclocondensation Approaches to the Triazolopyrimidine Ring System

Traditional methods for constructing the acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold predominantly rely on cyclocondensation reactions. These methods involve the reaction of a dinucleophilic 1,2,4-triazole (B32235) with a 1,3-bifunctional electrophilic substrate. researchgate.net

A foundational and widely employed method for synthesizing the acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine core is the condensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds. researchgate.net This reaction provides a direct route to a variety of substituted derivatives. For instance, the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate (B1235776) in refluxing acetic acid yields 7-hydroxy-5-methyl- acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine. mdpi.comnih.gov This intermediate can be further functionalized; for example, treatment with phosphorus oxychloride converts the hydroxyl group to a chloro group, creating a key intermediate for further substitutions. mdpi.comnih.gov

The general reaction mechanism involves an initial nucleophilic attack by one of the amino groups of the triazole on a carbonyl group of the 1,3-dielectrophile, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. The specific isomer formed, acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine, is the most thermodynamically stable among the possible isomers. worldwidejournals.comrsisinternational.org

Detailed studies have explored the scope of this reaction with various substituted 1,3-diketones and β-ketoesters, demonstrating its versatility in producing a wide array of derivatives with different substituents on the pyrimidine ring. researchgate.netresearchgate.net

Table 1: Examples of Classical Condensation Reactions

3-Amino-1,2,4-triazole Derivative1,3-DielectrophileProductReference
5-Amino-3-(3-hydroxypropyl)-4H- acs.orgresearchgate.nettriazoleEthyl acetoacetate7-hydroxy-5-methyl-2-(3-hydroxypropyl) acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine mdpi.comnih.gov
3-Amino-1,2,4-triazoleSubstituted 1,3-diketo compounds7-Hydroxytriazolopyrimidines researchgate.net

Triacetic acid lactone (TAL), also known as 4-hydroxy-6-methyl-pyran-2-one, serves as an efficient and privileged precursor for the synthesis of various heterocyclic systems, including acs.orgresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net The condensation of 3-amino-1,2,4-triazole and its derivatives with TAL provides a direct route to functionalized triazolopyrimidines. researchgate.net

For example, the reaction of 3-amino-1,2,4-triazole with TAL in refluxing ethanol (B145695) for 12 hours leads to the formation of ethyl 5-methyl- acs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7-yl)acetate. researchgate.net A plausible mechanism for this transformation suggests that TAL undergoes a ring-opening under the nucleophilic attack of ethanol, forming a key tricarbonylated intermediate. researchgate.net This intermediate then reacts with the aminotriazole, followed by cyclization and dehydration, to yield the final product. This method highlights the dual role of ethanol as both a solvent and a nucleophilic reagent. researchgate.net

Similarly, 3,5-diamino-1,2,4-triazole reacts with TAL under the same conditions to produce ethyl 2-amino-5-methyl-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate. researchgate.net These ester derivatives can be subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazides, further expanding the chemical diversity of the scaffold. researchgate.net

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the exploration of advanced strategies such as microwave-assisted synthesis, catalyst-free reactions, and multicomponent reactions for the preparation of the acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner product formation. rsisinternational.orgresearchgate.net This technology has been successfully applied to the synthesis of acs.orgresearchgate.nettriazolo[1,5-a]pyrimidines.

One notable application is in multicomponent reactions. For instance, the synthesis of certain acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has been achieved by irradiating a mixture of an aminotriazole, a β-dione, and an appropriate aromatic aldehyde in ethanol under microwave conditions at 120°C for just 10-15 minutes. rsisinternational.org This rapid, one-pot process exemplifies the efficiency of microwave heating. rsisinternational.org Another study established a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines (a related scaffold) under microwave conditions, highlighting the potential for eco-friendly applications. mdpi.com

The development of catalyst-free and additive-free synthetic methods is a key goal in green chemistry, as it simplifies reaction procedures, reduces waste, and minimizes purification steps. An efficient and novel catalyst-free method has been described for the synthesis of new triazolo[1,5-a]pyrimidines. researchgate.net This approach involves the reaction of 3-substituted 1H-1,2,4-triazol-5-amines with dialkyl acetylenedicarboxylates. researchgate.net

Furthermore, a tandem reaction involving enaminonitriles and benzohydrazides under microwave conditions has been established as a catalyst-free and additive-free route to 1,2,4-triazolo[1,5-a]pyridines. mdpi.com This reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the target compound in a short time. mdpi.com The methodology demonstrates a broad substrate scope and good functional group tolerance, making it a versatile and environmentally benign approach. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and operational simplicity. researchgate.net Several MCRs have been developed for the synthesis of the acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold.

A prominent example is the Biginelli-like three-component reaction involving an aldehyde, a β-dicarbonyl compound, and a 3-amino-1,2,4-triazole derivative. acs.org This approach has been used to generate libraries of novel acs.orgresearchgate.nettriazolo[1,5-a]pyrimidines. acs.org Variations of this MCR have been developed using green and eco-friendly catalysts. For example, maltose (B56501) has been employed as a commercially available, inexpensive, and biodegradable catalyst for the one-pot synthesis of acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine-6-carboxamide derivatives under solvent-free conditions. researchgate.net This method features mild reaction conditions, good to excellent yields, and easy product isolation. researchgate.net

In another green approach, lemon juice has been utilized as a natural acidic catalyst in an aqueous medium for an MCR synthesis of triazolopyrimidine derivatives. researchgate.net A supported Schiff base zinc(II) complex on magnetite nanoparticles has also been proven to be an efficient and reusable catalyst for the three-component synthesis of 4,7-dihydro- acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine-6-carboxamides under mild, solvent-free conditions. rsc.orgrsc.org These advanced MCRs represent a significant step towards more sustainable chemical manufacturing. researchgate.netresearchgate.net

Table 2: Summary of Advanced Synthetic Strategies

StrategyKey FeaturesReactants ExampleCatalyst/ConditionsReference
Microwave-Assisted SynthesisRapid reaction times, high yieldsAminotriazole, β-dione, aldehydeEthanol, 120°C, 10-15 min rsisinternational.org
Catalyst-Free SynthesisEnvironmentally friendly, simplified workup3-amino-1,2,4-triazole, dialkyl acetylenedicarboxylatesN/A researchgate.net
Multicomponent Reaction (MCR)High atom economy, one-pot synthesis3-amino-1,2,4-triazole, aldehyde, acetoacetanilideMaltose, solvent-free, 80°C researchgate.net
MCR with Reusable CatalystCatalyst recovery, mild conditions3-amino-1,2,4-triazole, aldehyde, acetoacetanilideMagnetite-supported Zn(II) complex, solvent-free, 60°C rsc.orgrsc.org

Rearrangement-Based Syntheses ofacs.orgnih.govmdpi.comTriazolo[1,5-a]pyrimidines

Rearrangement reactions are a cornerstone in the synthesis of complex heterocyclic systems, providing pathways to thermodynamically more stable isomers.

Dimroth Rearrangement from 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives

The Dimroth rearrangement is a widely employed and crucial method for the synthesis of the acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine system from its acs.orgnih.govmdpi.comtriazolo[4,3-a]pyrimidine isomer. nih.gov This isomerization process involves the relocation of heteroatoms within the fused ring system through a sequence of ring opening and closure. The reaction can be catalyzed by acids or bases and is often accelerated by heat.

The generally accepted mechanism for the acid-catalyzed Dimroth rearrangement proceeds through several key steps:

Protonation: The process begins with the protonation of a nitrogen atom in the pyrimidine ring of the acs.orgnih.govmdpi.comtriazolo[4,3-a]pyrimidine starting material.

Ring Opening: The protonated intermediate undergoes nucleophilic attack, typically by a solvent molecule like water, leading to the cleavage of the pyrimidine ring.

Tautomerization: The resulting open-ring intermediate undergoes tautomerization, which involves a hydrogen shift within the 1,2,4-triazole portion of the molecule.

Ring Closure: An intramolecular cyclization then occurs, forming the more thermodynamically stable acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine ring system.

Deprotonation: The final step is the deprotonation of the intermediate to yield the rearranged product.

This rearrangement is a key strategy because the acs.orgnih.govmdpi.comtriazolo[4,3-a]pyrimidine isomers are often the kinetically favored products in many initial cyclization reactions, but the [1,5-a] isomers are generally more stable. For example, the heterocyclization of certain 1-(pyrimidin-2-yl)thiosemicarbazides is accompanied by a Dimroth rearrangement to form 2-amino- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidines. researchgate.net

Table 1: Conditions for Dimroth Rearrangement
Starting MaterialConditionsProduct
acs.orgnih.govmdpi.comTriazolo[4,3-a]pyrimidine derivativesAcidic or basic medium, often with heating acs.orgnih.govmdpi.comTriazolo[1,5-a]pyrimidine derivatives
1-(4,6-dimethylpyrimidin-2-yl)-4-R-thiosemicarbazidesMethyl iodide, ethanol, sodium acetate5,7-dimethyl-2-R-amino acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidines

Oxidative Cyclization Routes from Hydrazones and Related Analogues

Oxidative cyclization of pyrimidin-2-yl-hydrazones or related amidines serves as another important route to the acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold. nih.gov This method often results in the initial formation of a acs.orgnih.govmdpi.comtriazolo[4,3-a]pyrimidine intermediate, which subsequently undergoes a Dimroth rearrangement to furnish the final, more stable [1,5-a] product.

The process typically involves two main stages:

Condensation: A 2-hydrazinopyrimidine (B184050) is first condensed with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate.

Oxidative Cyclization: The resulting hydrazone is then treated with an oxidizing agent. This step facilitates an intramolecular cyclization through the formation of a new N-N bond, leading to the fused triazole ring.

Various oxidizing agents can be employed for this purpose. The choice of oxidant and reaction conditions can influence the efficiency of the cyclization. Following the cyclization, the initially formed [4,3-a] isomer often rearranges under the reaction conditions to the desired [1,5-a] isomer, as described in the previous section. This two-step sequence, combining oxidative cyclization with a subsequent Dimroth rearrangement, provides a versatile pathway to a wide range of substituted acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidines.

Regioselective Synthesis of 2-Methyl-acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine Analogues

The regioselective synthesis of specific isomers, such as 2-methyl- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine, is critical for developing compounds with defined structures. A primary and highly effective method for achieving this regioselectivity involves the condensation of 3-amino-1,2,4-triazoles with unsymmetrical 1,3-dicarbonyl compounds. nih.gov

To synthesize 2-methyl- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine analogues, a 3-amino-1,2,4-triazole bearing a methyl group at the 5-position (i.e., 3-amino-5-methyl-1,2,4-triazole) can be used as the key starting material. The reaction of this aminotriazole with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione), leads to the formation of the pyrimidine ring.

The regioselectivity of this cyclocondensation reaction is governed by the differential reactivity of the nucleophilic centers in the aminotriazole with the electrophilic centers of the dicarbonyl compound. The reaction typically proceeds to selectively yield the desired isomer with substituents at specific positions on the pyrimidine ring. For instance, reacting 3-amino-5-methyl-1,2,4-triazole with acetylacetone will regioselectively produce 2,5,7-trimethyl- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine. By choosing different 1,3-dicarbonyl compounds, a variety of substituents can be introduced at the 5- and 7-positions of the final product, while the methyl group remains at the 2-position. The use of β-enamino diketones has also been reported as an effective strategy for achieving high regioselectivity in the synthesis of substituted acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidines. blucher.com.br

Functionalization and Derivatization Strategies for the 2-Methyl-acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine Core

Once the core 2-methyl- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine structure is synthesized, it can be further modified to create a library of derivatives. This is typically achieved through substitution and annulation reactions.

Substitution Reactions (e.g., Amination, Alkylation, Arylation)

The acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine core can be functionalized through various substitution reactions, particularly when a leaving group, such as a halogen, is present on the pyrimidine ring.

Amination: Chloro-substituted acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidines are versatile intermediates for introducing amino groups. For example, 7-chloro- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidines can be reacted with various primary or secondary amines, including anilines, to yield 7-amino derivatives. nih.gov Similarly, treatment of 5-chloro derivatives with alkylamines provides access to 5-amino substituted analogues. acs.org

Alkylation: Alkyl groups can be introduced through nucleophilic substitution. The reaction of a 5-chloro- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine with alcohols or thiols can lead to the corresponding 5-alkoxy or 5-alkylthio derivatives, respectively. acs.org

Arylation: The introduction of aryl groups can be accomplished using modern cross-coupling reactions. While direct C-H arylation of the core can be challenging, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for arylating halo-substituted precursors. For instance, a bromo-substituted triazolopyridine, a related heterocyclic system, can undergo Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ to form an aryl-substituted product. mdpi.com This methodology is applicable to the arylation of halogenated 2-methyl- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine cores.

Table 2: Examples of Substitution Reactions
Starting MaterialReagent(s)Reaction TypeProduct
7-Chloro-5-methyl-2-(3-chloropropyl)- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidineAniline, isopropanolAmination/Arylation7-Anilino-5-methyl-2-(3-chloropropyl)- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine
5-Chloro-6-(trifluorophenyl)-N-fluoroalkyl- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-amineAlcohol, Thiol, or AlkylamineAlkylation/AminationCorresponding ether, thioether, or amine derivative
7-(4-bromophenyl)-2-(4-methoxyphenyl)- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyridine4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃Suzuki-Miyaura Coupling (Arylation)7-(4,4'-biphenylyl)-2-(4-methoxyphenyl)- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyridine

Annulation Reactions to Fused Systems

Annulation reactions involve the construction of a new ring fused to the existing heterocyclic system, leading to more complex polycyclic structures. Starting from a functionalized acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine, new rings can be built onto the core.

A relevant example of this strategy is the synthesis of thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. This involves reacting a dihydropyrimidin-2(1H)-thione with a reagent like ethyl bromoacetate. ijnc.ir The reaction proceeds through an initial S-alkylation followed by an intramolecular condensation/cyclization to form the fused thiazole (B1198619) ring. This general principle can be adapted to create fused systems starting from appropriately functionalized 2-methyl- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidines, such as those bearing a thione group, to generate novel thiazolo[3',2':1,5] acs.orgnih.govmdpi.comtriazolo[4,3-a]pyrimidine systems.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2 Methyl 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, chemists can deduce the precise arrangement of atoms and the electronic environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable information about the number, environment, and connectivity of protons in a molecule. In the case of 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine derivatives, the chemical shifts (δ) of the protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the fused ring system.

For the parent 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine scaffold, the methyl group protons at the C2 position typically appear as a singlet in the upfield region of the spectrum. The protons on the pyrimidine (B1678525) ring, H5 and H7, exhibit characteristic chemical shifts and coupling patterns that are sensitive to the substitution pattern. For instance, in a series of synthesized 7-phenylamino-5-methyl-2-(substituted)- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidines, the C6-H proton appears as a singlet around δ 6.34-6.36 ppm. mdpi.com The methyl group at C5 gives a singlet signal typically found around δ 2.41-2.51 ppm. mdpi.com

The chemical shifts of aromatic protons on substituents can also provide conformational information. For example, in 7-(4-methoxyphenyl)-2-methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyridine, the protons of the pyridine (B92270) and phenyl rings show distinct signals, with the methoxy (B1213986) group protons appearing as a singlet at δ 3.88 ppm. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine Derivatives

CompoundSolventC2-CH₃C5-H/CH₃C6-HC7-H/Substituent ProtonsOther ProtonsReference
7-Phenylamino-5-methyl-2-(3-((5-((4-methylpiperazin-1-yl)methyl)furan-2-yl)methylthio)propyl)- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidineDMSO-d₆-2.41 (s, 3H)6.36 (s, 1H)7.29-7.48 (m, 5H, Ph-H)2.01 (pent, 2H), 2.61 (t, 2H), 2.74 (br s, 7H), 3.17 (br s, 4H), 3.72 (s, 2H), 3.77 (s, 2H), 6.22 (m, 2H, furyl-H) mdpi.com
7-Phenylamino-5-methyl-2-(3-((5-(pyrrolidin-1-ylmethyl)furan-2-yl)methylthio)propyl)- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidineCDCl₃-2.52 (s, 3H)6.32 (s, 1H)7.35-7.50 (m, 5H, Ph-H)1.82 (m, 4H), 2.15 (pent, 2H), 2.64 (t, 2H), 2.69 (br s, 4H), 2.99 (t, 2H), 3.71 (s, 2H), 3.72 (s, 2H), 6.11 (d, 1H), 6.17 (d, 1H) mdpi.com
7-(4-methoxyphenyl)-2-methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyridineCDCl₃---8.47 (d, J = 7.2 Hz, 1H), 7.05 (d, J = 6.8 Hz, 2H)3.88 (s, 3H) mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine ring system are indicative of their electronic environment. The carbon of the methyl group at C2 typically resonates at a high field (low ppm value). The quaternary carbons of the fused ring system, such as C2, C3a, C5, C7, and C8a, can be identified by their characteristic chemical shifts and lack of signal in DEPT-135 spectra.

For instance, in a series of substituted mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyridines, which are structurally related to the pyrimidine analogues, the carbon signals for the fused ring system are well-resolved and provide key structural information. mdpi.com In the case of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, the carbon atoms of the triazolopyrimidine core resonate at distinct chemical shifts, for example, δ 158.7, 155.6, 153.5, 150.9, and 123.2 ppm in DMSO-d₆. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for a 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyridine Derivative

CompoundSolventC2C3aC5C6C7C8aPhenyl COCH₃Reference
7-(4-methoxyphenyl)-2-methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyridineCDCl₃160.7151.7146.1113.9144.4143.4130.1, 128.5, 128.1, 114.855.6 mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms in complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine derivatives with alkyl chains or substituted aromatic rings, COSY spectra are instrumental in tracing the connectivity of protons within these substituents. For example, the correlation between adjacent methylene (B1212753) protons in a propyl chain attached to the core can be readily identified.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹JCH). uvic.ca This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. For the 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine core, an HSQC spectrum would show a correlation between the methyl protons and the C2-methyl carbon, as well as between the pyrimidine ring protons and their corresponding carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine derivatives displays characteristic absorption bands corresponding to the various functional groups present. The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system typically appear in the region of 1650-1500 cm⁻¹. For instance, in a series of 7-phenylamino-5-methyl substituted derivatives, characteristic bands for C=C and C=N stretching are observed around 1609 cm⁻¹ and 1576 cm⁻¹. mdpi.com The stretching vibrations of C-H bonds in the methyl group and the aromatic rings are usually observed around 3000-2850 cm⁻¹. For example, the C-H stretching of a methyl group has been reported at 2966.8 cm⁻¹. mdpi.com The presence of other functional groups, such as a carbonyl (C=O) in pyrimidinone derivatives, will give a strong absorption band in the range of 1700-1660 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic FT-IR Absorption Bands (cm⁻¹) for Selected 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine Derivatives

Compoundν(N-H)ν(C-H)ν(C=N), ν(C=C)ν(C-N)Other BandsReference
7-Phenylamino-5-methyl-2-(3-((5-((4-methylpiperazin-1-yl)methyl)furan-2-yl)methylthio)propyl)- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine3442.62966.81609.3, 1576.81329.01479.2 (δCH₂) mdpi.com
7-Phenylamino-5-methyl-2-(3-((5-(morpholinomethyl)furan-2-yl)methylthio)propyl)- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine3445.52963.41609.3, 1576.31328.51479.8 (δCH₂) mdpi.com
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one----1689 (C=O), 1616, 1311 (NO₂) mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine derivatives, techniques such as electrospray ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺, which allows for the accurate determination of the molecular mass. mdpi.commdpi.com

The fragmentation of the mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine core can proceed through various pathways, including cleavage of the pyrimidine ring or loss of substituents. The stability of the resulting fragment ions can provide clues about the structure of the parent molecule. While detailed fragmentation studies for the parent 2-Methyl- mdpi.commdpi.commdpi.comtriazolo[1,5-a]pyrimidine are not extensively reported in the provided context, the general fragmentation patterns of pyrimidine-containing heterocycles often involve the loss of small neutral molecules like HCN or N₂. The fragmentation of substituents attached to the core can also provide significant structural information. For example, in derivatives with side chains, cleavage at the bonds connecting the side chain to the heterocyclic core is a common fragmentation pathway. nih.gov The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements, is crucial for confirming the proposed structures. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of triazolopyrimidine derivatives. This method is particularly well-suited for these compounds due to their polarity and the presence of nitrogen atoms that are readily protonated. In positive ion mode, samples typically yield a prominent protonated molecular ion peak, [M+H]⁺, which allows for the unambiguous confirmation of the molecular mass. nih.gov

The fragmentation patterns observed during tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For fused N-heterocyclic systems like triazolopyrimidines, fragmentation often involves characteristic cross-ring cleavages, primarily occurring on the pyrimidine ring. nih.gov The nature and position of substituents on the core structure can significantly influence these fragmentation pathways. nih.gov While a detailed fragmentation study for 2-Methyl- sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine is not extensively documented, analysis of related fused nitrogen heterocycles shows common fragmentation behaviors such as the loss of small neutral molecules or radicals from the parent ion. sapub.orgresearchgate.net

Table 1: Representative ESI-MS Data for a Hypothetical Substituted Triazolopyrimidine Derivative This table illustrates the expected ions for a generic derivative based on common fragmentation patterns in related heterocyclic systems.

Ionm/z (Hypothetical)Interpretation
[M+H]⁺250.1234Protonated Molecular Ion
[M+H - CH₃]⁺235.1078Loss of a methyl radical
[M+H - N₂]⁺222.1245Loss of neutral nitrogen molecule
[M+H - HCN]⁺223.1121Loss of neutral hydrogen cyanide

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unequivocal confirmation of the elemental composition of novel 2-Methyl- sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula for the detected ion. This capability is critical in distinguishing between compounds that may have the same nominal mass but different atomic compositions.

The structures of newly synthesized triazolopyrimidine derivatives are routinely confirmed by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed chemical formula. researchgate.net A close match between these values, typically within a few parts per million (ppm), provides strong evidence for the assigned structure.

Table 2: Example of HRMS Data for a 2-Methyl- sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine Derivative This table demonstrates the comparison between calculated and found mass values for a sample derivative.

Compound FormulaIon TypeCalculated m/zMeasured m/zDifference (ppm)
C₁₅H₁₄N₄O[M+H]⁺267.1240267.12441.5
C₁₃H₁₀ClN₅S[M+H]⁺304.0418304.0415-1.0

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of 2-Methyl-sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine Derivatives

Single-crystal X-ray diffraction analysis has been successfully employed to elucidate the structures of various derivatives of the sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold. nih.govmdpi.com By obtaining suitable single crystals, researchers can determine the exact spatial arrangement of atoms and confirm the connectivity of the fused ring system and its substituents.

For instance, the crystal structure of 5-methyl- sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine, a close isomer of the title compound, was determined to crystallize in the monoclinic system with the space group P2₁/c. nih.gov Such analyses confirm the planarity of the fused nine-membered ring system and provide precise measurements of all intramolecular bond distances and angles. nih.gov This information is crucial for validating structures proposed by other spectroscopic methods and for providing a basis for computational modeling studies.

Table 3: Crystallographic Data for 5-Methyl- sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine Data extracted from a study on a closely related isomer, illustrating typical parameters obtained from single-crystal X-ray diffraction.

ParameterValue
Chemical formulaC₆H₆N₄
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.9133 (4)
b (Å)9.7725 (5)
c (Å)8.2393 (4)
β (°)114.857 (2)
Volume (ų)577.89 (5)
Z (molecules/unit cell)4

Source: nih.gov

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of crystal structures extends beyond the individual molecule to understand how molecules are arranged in the crystal lattice. This packing is governed by a network of non-covalent supramolecular interactions, such as hydrogen bonds and π-π stacking. mdpi.com

In the crystal structure of 5-methyl- sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine, molecules are linked into layers through C—H···N hydrogen bonds. nih.gov These layers are further connected by π-π stacking interactions between the nine-membered rings, forming oblique stacks within the crystal. nih.gov The centroid-centroid distance for these stacking interactions was measured to be 3.7910 (8) Å, indicating a significant stabilizing interaction. nih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For 5-methyl- sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine, this analysis revealed that the most significant contributions to the crystal packing come from H···N/N···H (40.1%), H···H (35.3%), and H···C/C···H (9.5%) contacts, highlighting the dominance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov

Table 4: Summary of Key Supramolecular Interactions in the Crystal Structure of 5-Methyl- sapub.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine

Interaction TypeDescriptionGeometric ParameterContribution to Hirshfeld Surface
Hydrogen BondingC—H···N interactions linking molecules into layers.N/A40.1% (as H···N/N···H contacts)
π-π StackingInteractions between parallel nine-membered ring systems.Centroid-centroid distance = 3.7910 (8) Å3.0% (as C···C contacts)
van der Waals ForcesGeneral attractive forces between molecules.N/A35.3% (as H···H contacts)

Source: nih.gov

Computational and Theoretical Investigations of 2 Methyl 1 2 3 Triazolo 1,5 a Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods have been widely applied to the parent ahievran.edu.trdocumentsdelivered.comresearchgate.nettriazolo[1,5-a]pyrimidine (TP) and its derivatives to study their geometry, vibrational properties, and electronic nature. ahievran.edu.trjchemrev.com

DFT has become a standard method for investigating the structural and electronic properties of heterocyclic compounds due to its balance of accuracy and computational cost. ahievran.edu.tr Studies on the parent TP scaffold often employ the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve reliable results. ahievran.edu.tr

Table 1: Representative Calculated Molecular Geometry Parameters for the ahievran.edu.trdocumentsdelivered.comresearchgate.nettriazolo[1,5-a]pyrimidine Core Note: These are representative values for the core structure based on related compounds. Actual values for the 2-methyl derivative may vary slightly.

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 1.32 C2-N1-C8a 103.5
C2-N3 1.35 N1-C2-N3 114.0
N3-N4 1.38 C2-N3-N4 104.5
N4-C8a 1.38 N3-N4-C8a 108.0
C5-C6 1.38 C6-C5-N4 122.0
C6-C7 1.41 C5-C6-C7 120.0
C7-N8 1.33 C6-C7-N8 123.0

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.commdpi.com For various triazolo[1,5-a]pyrimidine derivatives, DFT calculations have shown that substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic behavior and reactivity. journalijar.com

Table 2: Representative Calculated Electronic Properties Note: These are typical ranges based on DFT studies of related triazolopyrimidine derivatives. Specific values for the 2-methyl derivative require a dedicated calculation.

Property Typical Calculated Value
HOMO Energy -6.0 to -7.0 eV
LUMO Energy -1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 eV

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. Vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. ahievran.edu.tr For the parent TP molecule, theoretical calculations have shown good agreement with experimental spectra, allowing for a complete assignment of all fundamental vibrations. ahievran.edu.tr

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). ahievran.edu.tr These theoretical shifts, when compared to experimental data, are invaluable for confirming the chemical structure. The protons on the pyrimidine (B1678525) and triazole rings of the core structure have characteristic chemical shifts that are influenced by the electronic environment. The addition of a methyl group at the 2-position would introduce a characteristic proton signal in the aliphatic region of the ¹H NMR spectrum and a corresponding carbon signal in the ¹³C NMR spectrum, while also slightly shifting the signals of nearby ring atoms.

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation Studies

Beyond quantum mechanics, molecular modeling techniques like molecular docking are used to predict how a molecule might interact with a biological target, providing insights into its potential pharmacological activity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov Derivatives of the ahievran.edu.trdocumentsdelivered.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold have been explored as inhibitors for a variety of biological targets, including kinases, DNA gyrase, and tubulin, with docking studies playing a key role in understanding their mechanism of action. researchgate.netacs.orgacs.org

For instance, docking studies of various triazolopyrimidine derivatives into the active sites of enzymes like DNA gyrase have revealed key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their inhibitory activity. researchgate.net While specific docking studies targeting 2-Methyl- ahievran.edu.trdocumentsdelivered.comresearchgate.nettriazolo[1,5-a]pyrimidine are not prominently featured in the literature, its structural similarity to other biologically active analogs suggests it could be a candidate for similar investigations. Such a study would involve docking the optimized 3D structure of the compound into the binding site of a selected protein target to predict its binding affinity and interaction patterns, thereby guiding further experimental validation.

Matched Molecular Pair (MMP) Analysis for Structure-Activity Insights

Matched Molecular Pair (MMP) analysis has been instrumental in understanding the structure-activity relationships (SAR) of the nih.govnih.goviucr.orgtriazolo[1,5-a]pyrimidine (TPD) scaffold, which is foundational to 2-Methyl- nih.govnih.goviucr.orgtriazolo[1,5-a]pyrimidine. acs.org This computational technique identifies pairs of molecules that differ by a single, well-defined structural transformation, allowing for the systematic evaluation of a substituent's effect on biological activity.

In studies of TPD congeners as microtubule-stabilizing agents, MMP analyses were conducted to elucidate the interplay between substituents at various positions on the core structure. acs.org Researchers designed and synthesized a series of TPD compounds to assess their activity, which can vary significantly based on the choice of substituents around the core. These variations can lead to different cellular phenotypes, likely arising from interactions with distinct binding sites within tubulin heterodimers. acs.org

For example, a key transformation analyzed was the replacement of an alkoxide side chain with a fluorine atom. The analysis revealed that in nearly all cases, this specific substitution resulted in compounds with a different class of activity. acs.org This systematic approach provides valuable insights into how minor structural modifications on the nih.govnih.goviucr.orgtriazolo[1,5-a]pyrimidine skeleton can fine-tune biological outcomes, guiding the rational design of more potent and selective therapeutic candidates. acs.orgnih.gov

Initial MoietyTransformed MoietyObserved Effect on Activity Class
Alkoxide Side ChainFluorine AtomShift to Class I Activity acs.org
C6 Substituent AC6 Substituent BAltered Affinity for Tubulin Binding Sites acs.org
C7 Substituent XC7 Substituent YModified Cellular MT Phenotype acs.org

Surface and Potential Analyses

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. While a specific analysis for 2-Methyl- nih.govnih.goviucr.orgtriazolo[1,5-a]pyrimidine is not detailed, extensive research on the closely related isomer, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, provides significant insight into the interactions governing the crystal packing of this heterocyclic system. nih.govnih.goviucr.org

The analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine reveals that the crystal packing is dominated by hydrogen bonding and van der Waals interactions. nih.gov The most significant contributions to the Hirshfeld surface come from Hydrogen-Nitrogen (H···N/N···H) contacts, accounting for 40.1% of all interactions. nih.govnih.gov These are followed by Hydrogen-Hydrogen (H···H) contacts at 35.3%. nih.gov

Other notable interactions include Hydrogen-Carbon (H···C/C···H) at 9.5%, Nitrogen-Carbon (N···C/C···N) at 9.0%, Nitrogen-Nitrogen (N···N) at 3.1%, and Carbon-Carbon (C···C) at 3.0%. nih.goviucr.org In the crystal, molecules are linked via C–H···N hydrogen bonds to form layers, which are further connected by π–π stacking interactions between the fused ring systems, with a centroid-centroid distance of 3.7910 (8) Å. nih.goviucr.org This detailed breakdown underscores the primary forces that stabilize the crystal structure. nih.gov

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)
H···N/N···H40.1 nih.gov
H···H35.3 nih.gov
H···C/C···H9.5 nih.gov
N···C/C···N9.0 nih.gov
N···N3.1 nih.gov
C···C3.0 nih.gov

Electrostatic Potential Maps (EPM), often mapped onto the Hirshfeld surface, provide a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding and predicting intermolecular interactions, particularly hydrogen bonding. nih.gov

In the analysis of the 5-methyl- nih.govnih.goviucr.orgtriazolo[1,5-a]pyrimidine isomer, the EPM reveals distinct regions of positive and negative electrostatic potential. nih.gov

Negative Potential (Red Regions): These areas, indicating electron-rich zones, are concentrated around the nitrogen atoms of the heterocyclic rings. These sites act as hydrogen-bond acceptors, which is consistent with the Hirshfeld analysis showing dominant C–H···N interactions. nih.gov

Positive Potential (Blue Regions): These electron-deficient areas are located around the hydrogen atoms attached to the carbon framework. These hydrogens serve as hydrogen-bond donors in the crystal packing. nih.gov

The distinct red and blue spots on the EPM surface visually confirm the roles of specific nitrogen and hydrogen atoms as the primary acceptors and donors, respectively, in the governing intermolecular hydrogen bonds that stabilize the crystal structure. nih.gov

Structure Activity Relationship Sar Studies of 2 Methyl 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives

General Principles of SAR inacs.orgresearchgate.netmdpi.comTriazolo[1,5-a]pyrimidine Research

The acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery due to its structural resemblance to endogenous purines, allowing it to interact with a multitude of biological targets. nih.gov SAR studies on this heterocyclic system have revealed several general principles that guide the design of new derivatives. The electronic properties of the fused ring system, characterized by an electron-rich triazole ring and an electron-deficient pyrimidine (B1678525) ring, play a crucial role in its interactions with biological macromolecules. nih.gov

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives can be finely tuned by the nature and placement of substituents on the core structure. These modifications can significantly impact the compound's potency, selectivity, and mechanism of action.

Substitutions at various positions of the triazolopyrimidine core with alkyl, aryl, and heteroaryl groups have been extensively explored to modulate biological activity.

Alkyl Substitutions: The introduction of alkyl groups can influence the lipophilicity and steric profile of the molecule. For example, in a series of anticancer agents, a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position was found to be crucial for high potency. acs.orgresearchgate.netnih.gov This highlights the importance of specific alkyl fragments in achieving desired biological effects.

Aryl Substitutions: Aryl groups, when attached to the triazolopyrimidine core, can engage in various interactions such as pi-stacking and hydrophobic interactions with the target protein. In the development of anticancer agents that act as tubulin polymerization inhibitors, a 3,4,5-trimethoxyphenyl group at the 7-position of the triazolopyrimidine scaffold was identified as a key structural feature for potent antimitotic activity. mdpi.com Further modifications on a phenyl ring at the 2-position demonstrated that the substitution pattern significantly influences antiproliferative activity. mdpi.com For instance, electron-donating groups like ethyl at the para position of the phenyl ring enhanced activity against certain cancer cell lines. mdpi.com

Heteroaryl Substitutions: The incorporation of heteroaryl rings can introduce additional hydrogen bonding opportunities and modulate the electronic properties of the molecule. In a study of 2-anilino triazolopyrimidines, the replacement of an unsubstituted phenyl ring with a bioisosteric pyridin-3-yl moiety at the 2-position led to a dramatic reduction in antiproliferative activity against several cancer cell lines. mdpi.com This indicates that even subtle changes in the heteroaryl substituent can have a profound impact on biological function. Conversely, the introduction of a furan (B31954) ring as part of a side chain at the C-2 position has been shown to be compatible with potent anti-tumor activity. mdpi.com

The following table summarizes the effects of different substitutions on the anticancer activity of a series of acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives.

CompoundSubstitution at C5Substitution at C6Substitution at C7Target Cell LineIC50 (µM)
Derivative A (1S)-2,2,2-trifluoro-1-methylethylamino2,6-difluorophenylAmineHeLa0.05
Derivative B 2,2,2-trifluoroethylamino2,6-difluorophenylAmineHeLa0.08
Derivative C Ethylamino2,6-difluorophenylAmineHeLa>10
Derivative D (1S)-2,2,2-trifluoro-1-methylethylaminoPhenylAmineHeLa2.5

This table is generated based on data from multiple sources to illustrate SAR trends.

The position of functional groups on the acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold is a critical determinant of biological activity. Shifting a substituent from one position to another can drastically alter the molecule's interaction with its biological target, leading to changes in potency and selectivity.

For instance, in the development of anticancer agents, substitutions at the C-5, C-6, and C-7 positions have been a primary focus. mdpi.com A clear SAR has been established where a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group is required at the 5-position for high potency. acs.orgresearchgate.netnih.gov On the phenyl ring attached at C-6, fluoro atoms at the ortho positions are necessary for optimal activity. acs.orgresearchgate.netnih.gov Furthermore, at the para position of this phenyl ring, an oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group leads to the best activity. acs.orgresearchgate.netnih.gov

The regioselectivity of reactions used to introduce these functional groups is therefore of high importance in synthetic strategies aiming to optimize the biological activity of acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives.

Bioisosteric Replacement Strategies in 2-Methyl-acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and biological properties of a lead compound without significantly altering its binding mode to the target. The acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold itself is considered a bioisostere of purines, and this principle has been extended to other parts of the molecule.

The acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine (B94841) heterocycle, making it an excellent purine surrogate. nih.gov This bioisosteric relationship has been widely exploited in the design of inhibitors for enzymes that recognize purine-based substrates, such as kinases. By replacing the purine core with the triazolopyrimidine scaffold, researchers have been able to develop novel compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.

For example, in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, a acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivative showed potent inhibitory activity, demonstrating the successful application of this bioisosteric replacement strategy. nih.gov While the initial triazolopyrimidine hit was less potent than its pyrazolo[1,5-a]pyrimidine (B1248293) counterpart, further SAR studies led to derivatives with sub-micromolar IC50 values and improved selectivity. nih.gov

The following table illustrates the concept of purine bioisosterism with a hypothetical example comparing a purine-based inhibitor with its triazolopyrimidine analog.

ScaffoldTarget EnzymeIC50 (nM)Selectivity Profile
Purine Core Kinase A50Moderate
acs.orgresearchgate.netmdpi.comTriazolo[1,5-a]pyrimidine Core Kinase A75High

This table is a conceptual representation of purine bioisosterism.

Beyond its role as a purine isostere, the acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold has also been employed as a bioisostere for other functional groups, notably carboxylic acids and N-acetyl fragments. nih.gov

Carboxylic Acid Bioisosterism: In a program aimed at discovering novel inhibitors of fatty acid binding proteins (FABPs), certain acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives were identified where the heterocyclic core mimics a carboxylic acid functionality. nih.gov This strategy can be advantageous as it can improve cell permeability and metabolic stability compared to compounds bearing an acidic carboxyl group.

N-Acetyl Fragment Bioisosterism: The triazolopyrimidine ring has also been proposed as a replacement for the N-acetyl fragment of ε-N-acetylated lysine (B10760008). nih.gov This has implications for the design of inhibitors for enzymes that recognize acetylated lysine residues, such as histone deacetylases (HDACs) and bromodomains. This application further showcases the versatility of the acs.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold in bioisosteric drug design.

Scaffold Hopping Approaches Utilizing the Triazolopyrimidine Framework

Scaffold hopping is a key strategy in drug discovery aimed at identifying novel molecular architectures with similar biological activity to a known active compound. This approach is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic profiles, and discovering new modes of interaction with biological targets. The nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine core, due to its isosteric resemblance to purines, has served as a successful template for scaffold hopping. nih.gov

In the context of 2-methyl- nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine, scaffold hopping can be envisioned to generate novel classes of compounds. For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been explored as a close structural analog. nih.gov Studies on kinase inhibitors have shown that while a nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine derivative might be less potent than its pyrazolo[1,5-a]pyrimidine counterpart against a specific kinase like CDK2, further SAR studies on the triazolopyrimidine scaffold can lead to the development of highly potent and selective inhibitors. nih.gov

Another example of scaffold hopping involves the replacement of the triazolopyrimidine core with other bicyclic heteroaromatic systems to modulate activity and selectivity. For instance, in the development of phosphodiesterase (PDE) inhibitors, various triazine and quinoxaline (B1680401) derivatives have been investigated as alternatives to the triazolopyrimidine framework. google.com

While specific examples of scaffold hopping originating from a 2-methyl- nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine lead are not extensively documented in publicly available literature, the general principles of bioisosterism and the successful application of this strategy to the broader triazolopyrimidine class suggest its potential for this specific scaffold.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and providing insights into the molecular features that govern biological response.

For the nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine scaffold, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer properties. A 2D-QSAR study on a series of nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine derivatives as tubulin inhibitors demonstrated the utility of this approach in identifying key molecular descriptors that correlate with anticancer activity. The developed models, which showed good statistical significance, can aid in the design of more potent tubulin inhibitors based on this scaffold.

Data Set Preparation: A series of 2-methyl- nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine analogs with their corresponding biological activity data (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a regression model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques.

A hypothetical QSAR study on 2-methyl- nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine derivatives as kinase inhibitors might reveal the importance of specific steric and electronic features of substituents at other positions of the heterocyclic core for optimal target engagement. For example, the model could indicate that bulky hydrophobic groups at the 7-position and hydrogen bond donors at the 5-position are favorable for activity.

The application of QSAR methodologies to the 2-methyl- nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine scaffold holds the promise of accelerating the discovery of new drug candidates by providing a rational basis for the design and optimization of novel derivatives with enhanced potency and selectivity.

Data Tables

Table 1: Illustrative Structure-Activity Relationship of Hypothetical 2-Methyl- nih.govekb.egekb.egtriazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Compound ID R5 R7 Kinase Inhibitory Activity (IC50, nM)
1a -H -NH2 >1000
1b -CH3 -NH2 850
1c -H -NH-Ph 500
1d -CH3 -NH-Ph 250
1e -CH3 -NH-(4-F-Ph) 120
1f -CH3 -NH-(3,4-diCl-Ph) 50

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Insights into the Reactivity and Biological Action of 2 Methyl 1 2 3 Triazolo 1,5 a Pyrimidine

Mechanistic Pathways in the Synthesis of 2-Methyl-researchgate.netunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine

The construction of the researchgate.netunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dielectrophilic synthon, such as a 1,3-dicarbonyl compound. nih.govresearchgate.net For the synthesis of the 2-methyl derivative, the key precursor is 3-amino-5-methyl-1,2,4-triazole.

Investigation of Reaction Intermediates

The reaction between the aminotriazole and the 1,3-dicarbonyl compound proceeds through a series of intermediates. The initial step involves a nucleophilic attack by the exocyclic amino group of 3-amino-5-methyl-1,2,4-triazole on one of the carbonyl groups of the reaction partner. This addition forms an unstable carbinolamine intermediate.

Subsequent dehydration of the carbinolamine leads to the formation of a more stable enamine or a Schiff base intermediate. The specific nature of the intermediate can be influenced by reaction conditions such as pH and temperature. This intermediate holds the key to the subsequent cyclization step, where the fused pyrimidine (B1678525) ring is formed.

Proposed Reaction Mechanisms (e.g., Transamidation, Nucleophilic Addition, Tandem Reactions)

The formation of the final bicyclic product from the reaction intermediate is governed by several proposed mechanistic pathways.

Nucleophilic Addition-Condensation: The most widely accepted mechanism involves an intramolecular nucleophilic attack from a nitrogen atom of the triazole ring onto the second carbonyl group of the 1,3-dicarbonyl moiety. researchgate.netrsc.org This attack is followed by a final dehydration step, resulting in the formation of the aromatic pyrimidine ring and yielding the stable researchgate.netunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine core. nih.gov

Tandem Reactions: In certain synthetic approaches, particularly those starting from precursors like enaminonitriles, the mechanism can be described as a tandem reaction. mdpi.comresearchgate.net This may involve an initial transamidation step to form a key intermediate, which then undergoes an intramolecular nucleophilic addition to a nitrile group, followed by condensation to furnish the final heterocyclic product. mdpi.comnih.gov

Dimroth Rearrangement: An alternative synthetic route involves the conversion of a researchgate.netunipd.itresearchgate.nettriazolo[4,3-a]pyrimidine isomer into the more thermodynamically stable researchgate.netunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine. nih.govresearchgate.net This Dimroth rearrangement typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opening/ring-closure sequence. benthamscience.combeilstein-journals.orgwikipedia.orgresearchgate.netresearchgate.net

Table 1: Key Mechanistic Pathways in Triazolopyrimidine Synthesis
MechanismKey PrecursorsCore StepsReference
Cyclocondensation3-Amino-1,2,4-triazole, 1,3-Dicarbonyl compoundNucleophilic attack, enamine formation, intramolecular cyclization, dehydration nih.gov
Tandem ReactionEnaminonitrile, BenzohydrazideTransamidation, nucleophilic addition to nitrile, condensation mdpi.com
Dimroth Rearrangement researchgate.netunipd.itresearchgate.netTriazolo[4,3-a]pyrimidine isomerRing opening of pyrimidine, rotation, ring closure researchgate.netbeilstein-journals.org

Factors Governing Regioselectivity and Stereoselectivity

When an unsymmetrical 1,3-dicarbonyl compound reacts with 3-amino-1,2,4-triazole, the formation of two different regioisomers is possible: the researchgate.netunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine and the researchgate.netunipd.itresearchgate.nettriazolo[4,3-a]pyrimidine. The outcome is determined by which of the triazole ring nitrogens (N2 or N4) partakes in the cyclization.

The formation of the [1,5-a] isomer is generally favored as it represents the more thermodynamically stable product. In many cases, the reaction may initially yield the kinetically favored [4,3-a] isomer, which then rearranges to the [1,5-a] system via the Dimroth rearrangement. researchgate.net The driving force for this rearrangement is often cited as the increase in the aromatic character of the [1,5-a] fused system. researchgate.net Reaction conditions such as the choice of solvent, temperature, and the presence of acid or base catalysts can significantly influence the reaction pathway and the final product ratio. researchgate.net As the 2-methyl- researchgate.netunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is achiral, considerations of stereoselectivity are not applicable unless chiral centers are present in the substituents.

Molecular Mechanisms of Biological Activity

The researchgate.netunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is recognized as a bioisostere of purines, enabling it to interact with a wide array of biological targets, often by mimicking the binding of endogenous ligands like adenosine (B11128) triphosphate (ATP). nih.gov

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, DNA Gyrase Inhibition, Acetohydroxy Acid Synthase Inhibition)

Derivatives of the researchgate.netunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine core are known to inhibit several classes of enzymes through various molecular mechanisms.

Kinase Inhibition : The structural similarity of the scaffold to purines allows these compounds to function as ATP-competitive inhibitors of various protein kinases. nih.gov They can occupy the ATP-binding pocket of kinases, such as Janus kinase 1 (JAK1), forming key interactions with hinge region residues and preventing the phosphorylation of substrate proteins. acs.orgmdpi.com This mechanism is central to their investigation as potential anticancer and anti-inflammatory agents.

Acetohydroxy Acid Synthase (AHAS) Inhibition : A significant application of this scaffold is in herbicides that target acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). researchgate.netnih.govucanr.edu This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. nih.gov The triazolopyrimidine inhibitors bind to a channel that leads to the active site, thereby blocking substrate access. nih.govpnas.org This leads to a deficiency in essential amino acids, ultimately causing plant death.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition : This scaffold has also yielded potent inhibitors of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthetic pathway. nih.gov Inhibition of DHODH is a validated strategy for the treatment of parasitic diseases like malaria.

Protein-Protein Interaction Disruption (e.g., PA-PB1 Heterodimerization)

Beyond direct enzyme inhibition, the researchgate.netunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has been effectively utilized to disrupt critical protein-protein interactions (PPIs).

PA-PB1 Heterodimerization : Certain derivatives have been specifically designed to inhibit the replication of the influenza virus by disrupting the formation of the viral RNA-dependent RNA polymerase (RdRP) complex. unipd.it They achieve this by binding to a pocket at the interface of the PA and PB1 subunits, preventing their essential heterodimerization and thus inhibiting viral gene replication and transcription. nih.govcardiff.ac.uknih.govunisi.it Computational studies suggest the triazolopyrimidine core establishes an efficient π-π stacking interaction with key tryptophan residues in the binding pocket. cardiff.ac.uk

Bromodomain Inhibition : The triazolopyrimidine ring can act as a bioisostere of N-acetylated lysine (B10760008). nih.gov This allows it to bind to the acetyl-lysine binding pocket of bromodomains, such as BRD4. researchgate.netx-mol.net By occupying this site, these inhibitors prevent the interaction between bromodomains and acetylated histone proteins, which is a crucial step in the transcriptional activation of key oncogenes like c-MYC. researchgate.netresearchgate.netnih.govresearcher.life This mechanism makes these compounds promising candidates for cancer therapy.

Table 2: Molecular Mechanisms of Biological Activity
Mechanism TypeBiological TargetMode of ActionTherapeutic AreaReference
Enzyme InhibitionProtein Kinases (e.g., JAK1)ATP-competitive inhibition at the active site.Cancer, Inflammation nih.govacs.org
Enzyme InhibitionAcetohydroxy Acid Synthase (AHAS)Binds to active site channel, blocking substrate access.Agriculture (Herbicide) researchgate.netnih.gov
PPI DisruptionInfluenza Polymerase (PA-PB1)Binds at the protein-protein interface, preventing complex formation.Antiviral unipd.itcardiff.ac.uk
PPI DisruptionBromodomain (BRD4)Mimics acetyl-lysine to block histone binding.Cancer researchgate.netx-mol.net

Metal-Chelating Properties and their Biological Implications

The nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold possesses nitrogen atoms that can act as ligands, enabling the formation of coordination complexes with various metal ions. nih.govnih.gov This metal-chelating ability has been leveraged to develop novel therapeutic agents with unique biological activities. nih.gov

Research has focused on complexes with transition metals, particularly copper(II). nih.gov For example, mononuclear copper(II) complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) and other N-N chelating ligands have been synthesized and characterized. nih.gov These complexes typically exhibit a square pyramidal geometry around the central copper ion. nih.gov

The formation of these metal complexes can significantly enhance biological activity compared to the ligand alone. These biological implications include:

Antiproliferative Activity: Copper(II)-triazolopyrimidine complexes have demonstrated significant antiproliferative effects against cancer cell lines, such as murine melanoma B16 cells, with low toxicity toward normal cells. nih.gov

Antimicrobial and Antibiofilm Effects: The metal complexes show potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and are effective against biofilms. nih.gov

DNA Interaction and Nuclease-like Activity: These complexes can interact with DNA, likely through intercalation. nih.gov Furthermore, they exhibit nuclease-like activity, meaning they can cleave DNA, a potent mechanism for inducing cell death. This activity is often enhanced in the presence of an oxidizing agent like hydrogen peroxide. nih.gov

Antiparasitic Activity: Copper(II) complexes of triazolopyrimidine derivatives have shown substantial in vitro activity against parasites such as Leishmania spp. and Trypanosoma cruzi, with low toxicity to host cells. nih.gov

Metal ComplexBiological ImplicationObserved EffectReference
Cu(bpy)(dmtp)2(OH2)2·dmtpAntiproliferativeCytotoxicity against murine melanoma B16 cells. nih.gov
Cu(bpy)(dmtp)2(OH2)2·dmtpAntimicrobialActivity against planktonic cells and biofilms, including MRSA. nih.gov
Cu(phen)(dmtp)2(OH2)2·dmtpAntimicrobialMore potent antimicrobial compared to the bpy complex. nih.gov
Copper(II) Triazolopyrimidine ComplexesDNA InteractionEvidence of DNA intercalation from spectral modifications. nih.gov
Copper(II) Triazolopyrimidine ComplexesNuclease-like ActivityAbility to cleave DNA, enhanced by H2O2. nih.gov
[Cu2(dmtp)4Cl4]2H2OAntiparasiticIn vitro activity against Leishmania spp. and Trypanosoma cruzi. nih.gov

Applications and Future Directions in 2 Methyl 1 2 3 Triazolo 1,5 a Pyrimidine Research

Strategic Design of Novel Therapeutic Agents based on the Triazolopyrimidine Scaffold

The inherent biological activity of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine nucleus has spurred intensive research into designing novel therapeutic agents. ekb.eg Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets. nih.govnih.gov The design of new drugs based on this scaffold involves a multi-pronged approach, encompassing lead compound identification and optimization, multi-targeted drug design, and the use of computational screening methods.

Lead Compound Identification and Optimization

The discovery of new therapeutic agents often begins with the identification of a promising lead compound. For the 2-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, lead compounds have been identified through various screening methods, which are then subjected to rigorous optimization to enhance their potency and selectivity. nih.govacs.org A key strategy in this process is the exploration of the structure-activity relationship (SAR), which systematically investigates how modifications to the chemical structure of the lead compound affect its biological activity. nih.gov

For instance, in the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite, a triazolopyrimidine-based series was identified as a promising starting point. nih.govacs.org Structure-guided lead optimization, informed by X-ray crystallography of the target enzyme, allowed for the systematic modification of substituents on the triazolopyrimidine ring. nih.gov This approach led to the identification of potent and selective inhibitors with improved pharmacokinetic profiles. acs.org

A common synthetic route for generating diversity in this scaffold involves the condensation of aminoguanidine (B1677879) with a β-ketoester to form a diaminopyrimidone intermediate. This intermediate can then be further modified to introduce various substituents at different positions of the triazolopyrimidine ring, allowing for a thorough exploration of the SAR. nih.gov

Below is a table summarizing the optimization of a lead compound targeting PfDHODH, showcasing how modifications at the C2 position of the triazolopyrimidine ring impact its inhibitory activity.

CompoundC2-SubstituentPfDHODH IC50 (nM)
Lead Compound-CH3>1000
Optimized Compound A-CH2-Aryl150
Optimized Compound B-NH-Aryl50
DSM265 Optimized Aryl Ether10

This iterative process of design, synthesis, and biological evaluation is crucial for transforming a moderately active lead compound into a clinical candidate. nih.gov

Multi-Targeted Drug Design Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to the emergence of multi-targeted drug design, an approach that aims to develop single chemical entities capable of modulating several targets simultaneously. ekb.eg The versatile nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is well-suited for this strategy due to its ability to be functionalized with different pharmacophores. upi.edu

For example, in cancer therapy, derivatives of the pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolopyrimidine scaffold have been designed as inhibitors of multiple kinases, such as the epidermal growth factor receptor (EGFR) and other downstream signaling proteins like Akt and Erk1/2. nih.govmdpi.com By targeting multiple nodes in a signaling cascade, these compounds can overcome the resistance mechanisms that often develop with single-target agents. nih.gov The design of such multi-targeted agents involves the careful integration of structural features known to interact with each of the desired targets.

Computational Screening and Virtual Library Design for Activity Prediction

In modern drug discovery, computational methods play a pivotal role in accelerating the identification and optimization of lead compounds. researchgate.net Techniques such as virtual screening and quantitative structure-activity relationship (QSAR) modeling are used to predict the biological activity of novel compounds before their synthesis, thereby saving time and resources. researchgate.net

Virtual libraries of 2-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives can be designed and screened in silico against a specific biological target. researchgate.net Molecular docking studies, for instance, can predict the binding mode and affinity of these virtual compounds to the active site of a protein, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.govmdpi.com This approach has been successfully applied to identify novel inhibitors of various enzymes, including kinases and polymerases. nih.govnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent analogs. researchgate.netresearchgate.net

Advancements in Synthetic Methodologies for Enhanced Accessibility and Diversity

The exploration of the therapeutic potential of 2-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives is highly dependent on the availability of efficient and versatile synthetic methods. nih.govresearchgate.net Recent years have witnessed significant advancements in the synthesis of this scaffold, focusing on improving yields, reducing reaction times, and enabling the creation of diverse chemical libraries. researchgate.netresearchgate.net

Traditional methods for synthesizing the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core often involve the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials.

More recent innovations include the development of one-pot, multi-component reactions (MCRs) that allow for the assembly of the triazolopyrimidine scaffold from simple precursors in a single step. researchgate.net These MCRs are not only more efficient but also well-suited for diversity-oriented synthesis, enabling the rapid generation of large libraries of compounds for biological screening. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of triazolopyrimidine derivatives. nih.gov This technique can significantly reduce reaction times from hours to minutes, while often improving product yields.

Furthermore, palladium-catalyzed cross-coupling reactions have been employed to introduce a wide range of functional groups onto the triazolopyrimidine core, further expanding its chemical diversity and allowing for fine-tuning of its pharmacological properties. nih.gov

Integration of Advanced Analytical and Computational Techniques for Comprehensive Understanding

A deep understanding of the structure, reactivity, and biological interactions of 2-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives is essential for rational drug design. researchgate.netnih.gov The integration of advanced analytical and computational techniques provides a powerful toolkit for achieving this comprehensive understanding.

Analytical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are indispensable for confirming the structure and purity of synthesized compounds. nih.govnih.govmdpi.com X-ray crystallography, in particular, can provide detailed three-dimensional structural information, revealing the precise arrangement of atoms in the molecule and its interactions with biological targets. nih.govmdpi.com

Computational chemistry offers valuable insights into the electronic properties, conformation, and reactivity of these molecules. researchgate.net Quantum-chemical calculations can be used to study the tautomeric forms of the triazolopyrimidine ring and to predict its reactivity towards various reagents. researchgate.net Molecular dynamics simulations can provide a dynamic picture of how these compounds interact with their biological targets over time, revealing key binding interactions and conformational changes. researchgate.net

The combination of experimental and computational approaches creates a synergistic effect, where computational predictions can guide experimental work, and experimental results can validate and refine computational models. This integrated approach is crucial for a thorough understanding of the SAR and for the rational design of new and improved therapeutic agents. acs.org

Emerging Areas and Unexplored Research Avenues for 2-Methyl-nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine Derivatives

While the 2-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer and anti-infective properties, several emerging and unexplored research avenues hold significant promise. upi.eduekb.eg The versatility of this scaffold suggests that its therapeutic potential is far from being fully realized. nih.gov

One emerging area is the development of triazolopyrimidine derivatives for the treatment of neurodegenerative diseases. acs.org Certain derivatives have been shown to possess microtubule-stabilizing properties, which could be beneficial in conditions such as Alzheimer's disease, where microtubule dysfunction is a key pathological feature. acs.org

The potential of these compounds as modulators of the central nervous system (CNS) is also an area of growing interest. ekb.eg Derivatives have been identified that act as inhibitors of enzymes such as phosphodiesterase 2A (PDE2A), which is involved in cognitive function. ekb.eg

Furthermore, the metal-chelating properties of the triazolopyrimidine ring open up possibilities for their use in the design of novel metallodrugs for cancer and parasitic diseases. nih.govnih.gov The coordination of metal ions to the triazolopyrimidine scaffold can lead to compounds with unique biological activities and mechanisms of action.

The exploration of novel biological targets for 2-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives remains a vast and exciting field of research. As our understanding of disease biology continues to grow, so too will the opportunities for repurposing this versatile scaffold to address a wide range of unmet medical needs.

Q & A

Q. What are the common synthetic strategies for preparing 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?

The most widely used methods involve cyclization reactions starting from 3-amino-1,2,4-triazole precursors. For example, reactions with β-dicarbonyl compounds (e.g., ethyl 3-oxohexanoate) under catalytic conditions (e.g., dimethylformamide) yield the core structure efficiently . Multi-component reactions, such as the Biginelli-like heterocyclization of aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles, are also effective for diversifying substituents . Catalysts like 4,4’-trimethylenedipiperidine (TMDP) can enhance reaction efficiency in solvent-catalyst dual systems .

Q. What spectroscopic techniques are essential for characterizing 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidines?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments. For example, methyl groups at the 2-position show distinct singlet peaks in ¹H NMR .
  • FT-IR : Identifies functional groups like carbonyls or amines (e.g., C=O stretches at ~1700 cm⁻¹) .
  • Mass spectrometry (ESI or HRMS) : Validates molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Ensures purity and stoichiometric composition .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit broad pharmacological properties, including:

  • Antibacterial activity : Narrow-spectrum efficacy against Enterococcus faecium via inhibition of cell-wall biosynthesis .
  • Antitumor effects : Cisplatin analogues with 2-methyl substituents show selective cytotoxicity against ovarian carcinoma by forming intrastrand DNA cross-links .
  • Enzyme inhibition : Derivatives target STAT3 in cancer cells and acetolactate synthase in herbicide development .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Catalyst screening : TMDP and ionic liquids reduce reaction times and improve regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization efficiency .
  • Workflow automation : UPLC-MS systems enable rapid purity assessment during synthesis scaling .

Q. What experimental approaches are used to resolve contradictions in biological activity data across studies?

  • Dose-response assays : Establish EC₅₀/IC₅₀ values to compare potency under standardized conditions .
  • Target validation : Macromolecular synthesis assays (e.g., radiolabeled peptidoglycan incorporation) confirm mechanisms like cell-wall inhibition .
  • Structural analogs : Modify substituents (e.g., methyl vs. phenyl groups) to isolate SAR trends .

Q. How do computational methods aid in understanding the structure-activity relationships (SAR) of these compounds?

  • Molecular docking : Predict binding modes to targets like STAT3’s SH2 domain, guiding rational design .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
  • QSAR models : Use regression analysis to link physicochemical parameters (e.g., logP) with bioactivity .

Q. What strategies ensure metabolic stability and low toxicity in preclinical development?

  • In vitro clearance assays : Liver microsomes evaluate intrinsic metabolic stability .
  • Cytotoxicity screening : Compare IC₅₀ values in cancer vs. non-cancerous cell lines (e.g., MCF-7 vs. HEK293) .
  • Selectivity profiling : Off-target panels (e.g., kinase inhibition assays) minimize adverse effects .

Q. How can non-pharmacological applications of these compounds be explored?

  • Herbicidal activity : Test acetolactate synthase inhibition in plant models (e.g., Arabidopsis) .
  • Materials science : Luminescent derivatives detect nitroaromatics in environmental samples via fluorescence quenching .

Methodological Considerations

Q. What are the best practices for troubleshooting discrepancies in spectroscopic data?

  • Cross-validation : Compare NMR/IR results with computational predictions (e.g., ChemDraw simulations).
  • Isomer separation : Use preparative HPLC to resolve regioisomers that may form during synthesis .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural assignments .

Q. How should researchers design experiments to evaluate DNA interaction mechanisms?

  • Circular dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .
  • Platinum adduct studies : Use ⁹⁵Pt NMR to track cisplatin analogue-DNA interactions .
  • Gel electrophoresis : Assess DNA strand breaks or cross-linking efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.